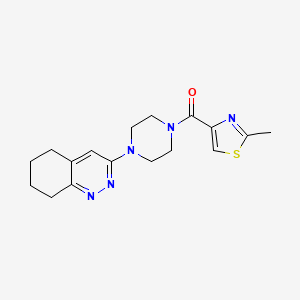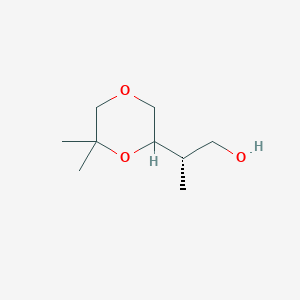
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol, also known as DMDO-PEGn-ol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is not fully understood. However, it is believed that this compound can form stable complexes with hydrophobic drugs through hydrophobic interactions. These complexes can then be delivered to the target site, where they can be released and exert their therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it an ideal candidate for biomedical applications. Studies have shown that this compound can improve the pharmacokinetics and pharmacodynamics of drugs, leading to improved therapeutic outcomes. Additionally, this compound has been shown to reduce the immunogenicity of nanoparticles, which can improve their safety and efficacy.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol is its ability to improve the solubility and bioavailability of hydrophobic drugs, which can be challenging to formulate. Additionally, this compound can be easily modified to suit specific applications, making it a versatile tool for drug delivery and biomedical imaging. However, one of the limitations of this compound is its high cost, which can limit its widespread use in research and development.
Future Directions
There are several future directions for the research and development of (2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol. One area of interest is the use of this compound in combination with other drug delivery systems, such as liposomes and polymeric nanoparticles, to improve their efficacy and safety. Additionally, this compound can be used to develop targeted drug delivery systems that can selectively deliver drugs to specific cells or tissues. Finally, this compound can be modified to improve its stability and reduce its toxicity, further expanding its potential applications in various fields.
Conclusion:
This compound is a promising chemical compound that has potential applications in drug delivery systems, tissue engineering, and biomedical imaging. Its unique properties and versatility make it an attractive tool for scientific research and development. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
Synthesis Methods
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol can be synthesized through a multistep process that involves the use of various reagents and catalysts. The first step involves the protection of the hydroxyl group of PEG with 2,2-dimethoxypropane to form a cyclic acetal. This is followed by the addition of sodium hydride to the acetal to form the corresponding alkoxide. The final step involves the addition of (S)-2-chloropropionic acid to the alkoxide, which leads to the formation of this compound.
Scientific Research Applications
(2S)-2-(6,6-Dimethyl-1,4-dioxan-2-yl)propan-1-ol has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and biomedical imaging. Due to its hydrophilic nature, this compound can be used to improve the solubility and bioavailability of hydrophobic drugs. Additionally, this compound can be used to modify the surface of nanoparticles and improve their stability and biocompatibility. This compound has also been used as a contrast agent in magnetic resonance imaging (MRI) due to its ability to enhance the signal intensity of tissues.
properties
IUPAC Name |
(2S)-2-(6,6-dimethyl-1,4-dioxan-2-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-7(4-10)8-5-11-6-9(2,3)12-8/h7-8,10H,4-6H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQRTJFWIRKQDN-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1COCC(O1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

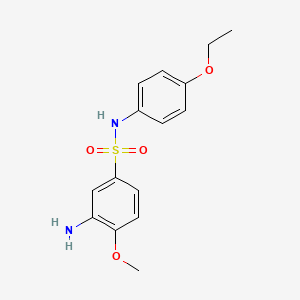
![N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-chloropyridine-3-carboxamide](/img/structure/B2654308.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-3,4,5-trimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2654310.png)
![2,6,10-Trimethyltripyrazolo[1,5-a:1',5'-c:-1'',5''-e][1,3,5]triazine](/img/structure/B2654311.png)
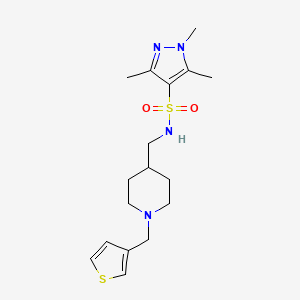
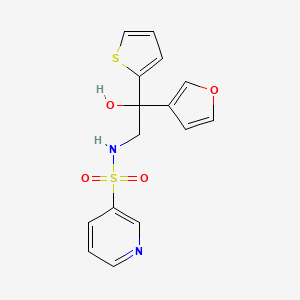


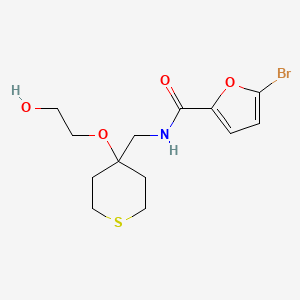
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2654322.png)
![ethyl 2-cyano-3-[(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)amino]prop-2-enoate](/img/structure/B2654323.png)
![2-methyl-5-(o-tolyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2654325.png)

